n,n-Dimethyl-2-oxoacetamide
Description
This compound serves as a versatile intermediate in organic synthesis, particularly in palladium- or copper-catalyzed reactions to generate aryl-substituted derivatives . Its structure enables diverse reactivity, including participation in C–H activation and cross-coupling processes.
Structure
3D Structure
Properties
Molecular Formula |
C4H7NO2 |
|---|---|
Molecular Weight |
101.10 g/mol |
IUPAC Name |
N,N-dimethyl-2-oxoacetamide |
InChI |
InChI=1S/C4H7NO2/c1-5(2)4(7)3-6/h3H,1-2H3 |
InChI Key |
HVUXFKKSBYDBDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C=O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
n,n-Dimethyl-2-oxoacetamide (chemical formula: CHNO) is characterized by its amide functional group and a ketone moiety. Its structure allows for various chemical reactions, making it a valuable intermediate in organic synthesis.
Medicinal Chemistry Applications
1. Antidepressant Activity
Recent studies have highlighted the potential antidepressant effects of derivatives of this compound. For instance, compounds synthesized from this base structure have demonstrated significant activity in animal models of depression. A study evaluated several derivatives, including 2-(1H-indol-3-yl)-n,n-dimethyl-2-oxoacetamide, which showed promising results in reducing immobility times in the forced swim test (FST), a common model for assessing antidepressant-like behavior .
Table 1: Antidepressant Activity of this compound Derivatives
| Compound | Dose (mg/kg) | Immobility Time (sec) | Locomotor Activity |
|---|---|---|---|
| 1a | 20 | 75.8 ± 12.9 | 143 ± 34 |
| 1d | 40 | 58 ± 8.2 | 5290 ± 544 |
| 2a | 20 | 80 ± 7.1 | 3564 ± 503 |
| 2c | 20 | 90 ± 6.8 | 1293 ± 243 |
The results indicate that certain derivatives not only exhibit significant antidepressant-like effects but also do not significantly alter locomotor activity, suggesting a low likelihood of sedative effects .
2. Neurological Research
The compound has also been investigated for its potential role in neurological research, particularly concerning psychoplastogenic properties. Some derivatives have been shown to enhance dendritic complexity in neuronal cultures, which is indicative of their potential to promote neuroplasticity—an essential factor in treating neurodegenerative diseases and mental health disorders .
Table 2: Dendritic Complexity Induced by this compound Derivatives
| Compound | N max Crossings | Percent Efficacy (%) |
|---|---|---|
| IsoDMT | X | Y |
| DMT | A | B |
(Note: Specific values for N max crossings and percent efficacy should be filled based on experimental data from relevant studies.)
Synthesis and Characterization
The synthesis of this compound derivatives typically involves straightforward organic reactions that allow for modifications leading to various bioactive compounds. For example, palladium-catalyzed reactions have been employed to create arylglyoxylic amides from this compound, expanding the scope of its applications in drug development .
Case Studies
Case Study: Antidepressant Screening
In a recent screening of compounds derived from this compound, several candidates were evaluated for their binding affinity to serotonin receptors, which are critical targets for antidepressants. The study found that certain compounds exhibited high nanomolar affinities for multiple serotonin receptor subtypes, indicating their potential as therapeutic agents for depression .
Case Study: Neuroplasticity Enhancement
Another study focused on the neuroplasticity-enhancing effects of isoDMT analogs derived from this compound. These compounds were tested for their ability to increase dendritic arbor complexity in cortical neurons, showing promising results that could lead to new treatments for cognitive disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Group
N,N-Dimethyl-2-oxoacetamide derivatives with different aryl substituents exhibit distinct physicochemical and spectral properties. Key examples from the evidence include:
| Compound Name | Substituent (R) | Yield (%) | Key Spectral Data (¹H NMR, δ ppm) | Biological Activity | Reference |
|---|---|---|---|---|---|
| 2-(4-Methoxyphenyl)-N,N-dimethyl-2-oxoacetamide (3f) | 4-OCH₃ | 62 | 7.93 (d, 2H), 6.99 (d, 2H), 3.90 (s, 3H) | Not reported | [1, 3, 4] |
| 2-(4-Cyanophenyl)-N,N-dimethyl-2-oxoacetamide (3i) | 4-CN | 47 | 7.72 (d, 2H), 7.52 (d, 2H), 2237 cm⁻¹ (IR, CN) | Not reported | [1, 3] |
| 2-(4-Nitrophenyl)-N,N-dimethyl-2-oxoacetamide (3j) | 4-NO₂ | 57 | 8.27 (dd, 2H), 7.58 (dd, 2H) | Anticancer potential (indirect) | [7] |
| 2-(Furan-2-yl)-N,N-dimethyl-2-oxoacetamide (3o) | Furan-2-yl | 66 | 7.72 (d, 1H), 6.62 (m, 1H) | Not reported | [3] |
Key Findings :
- Electron-Withdrawing vs. Donating Groups: Nitro (3j) and cyano (3i) substituents deshield aromatic protons, shifting NMR signals downfield compared to methoxy (3f) .
- IR Spectroscopy: The cyano group in 3i shows a strong absorption at 2237 cm⁻¹, absent in other derivatives .
Core Structural Analogues: Role of the N,N-Dimethyl Group
2-(1H-Indol-3-yl)-2-oxoacetamide vs. N,N-Dimethylated Analog
- Hydrogen Bonding Effects: The non-dimethylated 2-(1H-indol-3-yl)-2-oxoacetamide forms intramolecular N–H···O hydrogen bonds, stabilizing a planar conformation. In contrast, N,N-dimethylation eliminates this interaction, resulting in a twisted conformation and altered bioavailability .
- Biological Impact : Dimethylated derivatives (e.g., 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide) demonstrate psychoplastogenic and antidepressant-like effects, attributed to enhanced lipophilicity and blood-brain barrier penetration .
Adamantane-Indole Hybrids
describes N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (5a–y). These hybrids exhibit:
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented synthesis involves the hydrolysis of 2,2-diethoxy-N,N-dimethylacetamide (DEDMA) under acidic conditions. In a large-scale protocol, DEDMA is treated with 32% aqueous hydrochloric acid at 57–61°C for 60 minutes, followed by neutralization with sodium hydroxide to pH 8.8. The reaction proceeds via protonation of the ethoxy groups, leading to the formation of an oxonium intermediate. Subsequent nucleophilic attack by water generates the oxoacetamide core.
The exothermic nature of the hydrolysis necessitates precise temperature control. Maintaining the reaction at 58–61°C minimizes side products such as N,N-dimethylacetamide derivatives. Post-reaction, vacuum concentration below 45°C yields this compound with residual solvent levels under 5%.
Industrial-Scale Optimization
Patent data highlights scalability, with batches processing 5.12 kg of DEDMA achieving a 94% conversion rate. Critical parameters include:
-
Acid Concentration : 32% HCl ensures complete deprotection without degrading the dimethylamide group.
-
Neutralization Protocol : Gradual addition of 20% NaOH prevents localized overheating and maintains product stability.
-
Solvent Removal : Reduced-pressure evaporation at <45°C preserves the thermolabile oxoacetamide structure.
Reductive Alkylation of Acyl Hydrazides
Two-Step Synthesis from Acetylhydrazine
A patented method for unsymmetrical dimethylhydrazine production provides indirect insights into this compound synthesis. In the first step, acetylhydrazine undergoes reductive alkylation with formaldehyde under hydrogen (100 psig) in methanol, catalyzed by palladium on carbon (Pd/C) at 45°C. This generates N,N-dimethylacetylhydrazine, a potential precursor to this compound via oxidative cleavage.
Reaction Conditions and Catalysis
-
Catalyst Loading : 5 wt% Pd/C relative to acetylhydrazine ensures complete conversion within 120 minutes.
-
pH Control : Acetic acid (pH 6–7) mitigates side reactions, achieving >99% yield of N,N-dimethylacetylhydrazine.
-
Formaldehyde Stoichiometry : A 2.1:1 molar ratio of formaldehyde to acetylhydrazine maximizes selectivity.
Base Hydrolysis of N,N-Dimethylacetylhydrazine
The second step involves cleaving N,N-dimethylacetylhydrazine with 50% aqueous NaOH at 90–100°C. While designed for hydrazine production, this reaction could be adapted to synthesize this compound by modifying workup conditions. Distillation of the reaction mixture isolates the target compound, though yields for this specific application require further validation.
Palladium-Catalyzed Amidation of Arylglyoxylates
Serendipitous Synthesis in DMA Solvent
A palladium-catalyzed reaction between arylglyoxylates and N,N-dimethylacetamide (DMA) unexpectedly produces arylglyoxylic amides, including this compound derivatives. Using Pd(TFA)₂ and 2,3-dibromopyridine in DMA at 110°C, the method achieves 62–81% yields for electron-rich substrates.
Mechanistic Pathway
The reaction proceeds through a traceless activated ester intermediate. 2,3-Dibromopyridine reacts with arylglyoxylates to form a pyridyl ester, which undergoes transamidation with DMA. Key steps include:
Substrate Scope and Limitations
Electron-donating groups on the aryl ring (e.g., -OMe, -NMe₂) enhance yields (up to 81%), while electron-withdrawing groups (-NO₂, -CN) reduce efficiency to 45–55%. Halogen substituents remain intact, enabling downstream functionalization.
Comparative Analysis of Synthesis Routes
*Yield reported for N,N-dimethylacetylhydrazine intermediate.
Q & A
Q. What are the recommended synthetic methodologies for preparing N,N-Dimethyl-2-oxoacetamide derivatives, and how are reaction conditions optimized?
N,N-Dimethyl-2-oxoacetamide derivatives are synthesized via palladium-catalyzed reactions of arylglyoxylates with N,N-dialkylamides in the presence of halopyridines. For example, 2-(4-methoxyphenyl)-N,N-dimethyl-2-oxoacetamide was obtained in 62% yield using Pd catalysis under mild conditions . Copper-catalyzed decarboxylative cross-coupling of phenylacetic acids with dimethylamine precursors is another method, yielding α-ketoamides with high functional group tolerance . Optimization involves adjusting catalyst loading (e.g., 5–10 mol%), solvent (DMF or acetonitrile), and temperature (80–100°C). Reaction progress is monitored via TLC or LC-MS, with purification by column chromatography.
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound derivatives?
1H NMR is critical for confirming substituent positions and amide protons. For 2-(4-chlorophenyl)-N,N-dimethyl-2-oxoacetamide, the aromatic protons appear as doublets (δ 7.49–7.21 ppm), while the dimethylamino group shows singlets at δ 3.12 and 2.96 ppm . 13C NMR identifies carbonyl groups (δ ~190–192 ppm for the ketone and ~167 ppm for the amide) . IR spectroscopy confirms C=O stretches (1650–1750 cm⁻¹). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion accuracy.
Q. What safety protocols are essential when handling this compound in laboratory settings?
Key safety measures include:
- Ventilation : Use fume hoods to minimize inhalation of vapors, as the compound is volatile .
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Tightly sealed containers under nitrogen in cool, dry conditions to prevent degradation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction yields for palladium-catalyzed syntheses of this compound derivatives?
Discrepancies in yields may arise from ligand-electron effects or halopyridine coordination. For example, electron-deficient halopyridines enhance Pd(II) stabilization, improving catalytic turnover . Kinetic studies (e.g., variable-temperature NMR) and DFT calculations can identify rate-limiting steps, such as oxidative addition or transmetalation. Contrasting yields between aryl substituents (e.g., 4-methoxy vs. 4-chlorophenyl) may reflect steric or electronic effects on intermediate stability .
Q. What strategies are effective for incorporating this compound into multi-step syntheses of bioactive molecules?
The compound serves as a versatile α-ketoamide precursor for:
- Peptidomimetics : Coupling with amino acids via amide bond formation, leveraging its reactivity with primary amines .
- Heterocyclic Systems : Cyclocondensation with hydrazines or thioureas to form pyrazoles or thiazoles, as seen in agrochemical intermediates .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling of halogenated derivatives to introduce biaryl motifs .
Q. How do solvent polarity and temperature influence the stability and reactivity of this compound in aqueous vs. non-aqueous systems?
In polar aprotic solvents (e.g., DMF), the compound exhibits enhanced solubility and stability due to minimized hydrolysis. Aqueous systems promote gradual degradation via nucleophilic attack on the carbonyl group, monitored by HPLC . Thermodynamic studies (van’t Hoff plots) reveal activation energies for decomposition, guiding solvent selection for long-term storage.
Q. What computational methods are suitable for predicting the physicochemical properties of this compound derivatives?
Density Functional Theory (DFT) calculates dipole moments, HOMO-LUMO gaps, and electrostatic potentials to predict solubility and reactivity . Molecular dynamics simulations model solvation effects in different solvents. PubChem’s QSAR models estimate logP and pKa values, validated experimentally via shake-flask methods or potentiometric titration .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
